molecular formula C11H12O B085043 3-Methyl-1-tetralone CAS No. 14944-23-1

3-Methyl-1-tetralone

Cat. No. B085043
CAS RN: 14944-23-1
M. Wt: 160.21 g/mol
InChI Key: RKWDIVBLLDITMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetralone derivatives often involves the cyclization of phenolic compounds or the functionalization of naphthalene derivatives. For example, a synthesis method described involves the formation of a tetralone derivative through a Grignard reaction followed by selective reduction and Friedel-Crafts cyclization (Klix, Cain, & Bhatia, 1995). Another approach for synthesizing methoxy-tetralone derivatives includes steps like bromination, cyclization, and catalytic hydrogenation, highlighting the diverse synthetic routes available for these compounds (Cabrera & Banerjee, 2010).

Molecular Structure Analysis

The molecular structure of 3-Methyl-1-tetralone, like other tetralone derivatives, is characterized by a cyclohexenone ring fused to a benzene ring, contributing to its chemical reactivity and physical properties. Investigations into the molecular shapes and NMR spectra of tetralone derivatives reveal insights into the conformation and electronic environment of these compounds (Cook & Teh Kim Hock, 1975).

Chemical Reactions and Properties

3-Methyl-1-tetralone participates in a variety of chemical reactions, showcasing its versatility as a synthetic intermediate. Reactions include enantioselective protonation of enolates, indicating the potential for creating chiral molecules with high enantiomeric excess (Eames & Weerasooriya, 2000), and decarboxylation reactions that involve interesting mechanisms and intermediates (Riahi, Muzart, Abe, & Hoffmann, 2013).

Scientific Research Applications

  • Synthesis of ARQ-501 and Study of Dopamine and Serotonin Receptors : 8-Methoxy-1-tetralone, a derivative of 1-tetralone, has been used in the synthesis of ARQ-501, a metabolite of human blood, and in the synthesis of compounds for the study of dopamine (DA) and serotonin (5-HT) receptors (Cabrera & Banerjee, 2010).

  • Monoamine Oxidase Inhibitors for Neurodegenerative and Neuropsychiatric Disorders : α-Tetralone has been identified as a scaffold for the design of monoamine oxidase (MAO) inhibitors. Indanone and related derivatives, structurally similar to α-tetralone, have shown potential as MAO inhibitors, useful in the treatment of Parkinson’s disease and depression (Mostert, Petzer, & Petzer, 2015).

  • Role in Oxidation Mechanisms : The conversion of 2-methyl-1-tetralone from 2-methyl-1-tetralone-2-carboxylic acid involves an intermediate that reacts with atmospheric oxygen, leading to 2-hydroperoxy-2-methyl-1-tetralone. This process is significant in understanding oxidation mechanisms (Riahi, Muzart, Abe, & Hoffmann, 2013).

  • Synthesis of Plant Hormone Abscisic Acid Analogues : Tetralone derivatives have been synthesized as analogues of the plant hormone abscisic acid (ABA), with potential enhanced biological activity in plants. This could lead to agricultural applications in enhancing plant growth and stress responses (Nyangulu et al., 2006).

  • Potential in Drug Discovery : Tetralone derivatives have been explored for various therapeutic applications, including as analgesics, antidepressants, antifungals, and antibacterials. This highlights its significance in the field of drug discovery (De, Banerjee, Keerthi, & Lakshmi, 2016).

  • Cytotoxic Activity in Cancer Research : Certain 1,3-diarylidene-2-tetralones have shown cytotoxic activity towards various cancer cell lines, including leukemia and colon cancer cells. This suggests its potential use in cancer therapy (Dimmock et al., 2002).

Safety And Hazards

3-Methyl-1-tetralone is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions of 3-Methyl-1-tetralone research could involve its use in the synthesis of plasmonic nanostructures . The photoenolization of substituted tetralones such as 3,3,6,8-tetramethyl-1-tetralone can produce a photoenol excited state, which is useful for the fast synthesis of gold nanostructures .

properties

IUPAC Name

3-methyl-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWDIVBLLDITMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20933649
Record name 3-Methyl-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20933649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-tetralone

CAS RN

14944-23-1
Record name 1(2H)-Naphthalenone, 3,4-dihydro-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014944231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20933649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1,2,3,4-tetrahydronaphthalen-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

3-Methyl-3,4-dihydronaphthalen-1(2H)-one was prepared in a similar manner as 6-bromo-3-methyl-3,4-dihydronaphthalen-1(2H)-one of Example 48, except using 3-methyl-4-phenylbutanoic acid. 1H NMR (400 MHz, CDCl3) δ 8.02 (d, J=7.9 Hz, 1H), 7.47 (dd, J=7.4, 7.4 Hz, 1H), 7.31 (dd, J=7.4, 7.4 Hz, 1H), 7.24 (d, J=7.4 Hz, 1H), 3.01-2.95 (m, 1H), 2.76-2.66 (m, 2H), 2.37-2.27 (m, 2H), 1.15 (d, J=7.2 Hz, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
K Bergesen, MJ Cook, TK Hock - Organic Magnetic Resonance, 1976 - Wiley Online Library
… The nmr spectrum of 3-methyl-1-tetralone … 3-Methyl-1-tetralone bp 82 "C/0,6 mm (Lit.2Y 140 'T/13 mm) was prepared by H,SO, catalysed cyclization of 2-methyl-4-phenylbutyric acid.24 …
WE Bachmann, WS Struve - Journal of the American Chemical …, 1940 - ACS Publications
In the course of an investigation 0-[l-(3-methyl-1, 2, 3, 4-tetrahydronaphthyl)]-ethyl alco-hol (II) was required. The starting material for the preparation was y-phenyl-0-methylbutyric acid, …
Number of citations: 1 pubs.acs.org
RJ Duguid, H Morrison - Journal of the American Chemical …, 1991 - ACS Publications
… dihydronaphthalene (2-MDHN) was prepared by LiAlH4 reduction of 3-methyl-1-tetralone, followed by dehydration. The tetralone was synthesized by the base-catalyzed condensation …
Number of citations: 17 pubs.acs.org
EJ Eisenbraun, JW Burnham… - Annals of the New …, 1973 - Wiley Online Library
The use of a catalyst and hydrogen in organic synthesis is receiving increased attention, and in some cases this usage is outstripping chemical methods. We refer to applications in …
Number of citations: 2 nyaspubs.onlinelibrary.wiley.com
NP Buu-Hoï, M Mangane, P Jacquignon - Journal of the Chemical …, 1967 - pubs.rsc.org
… in a mesophenanthrenic region (K-zone) have been synthesised, and similarly-built polycyclic carbazoles methylated in the same region have been obtained from 3-methyl-1 -tetralone. …
Number of citations: 3 pubs.rsc.org
FG Morin, WJ Horton, DM Grant… - Journal of the …, 1983 - ACS Publications
Carbon-13chemical shift data havebeen acquired for 36 methylated tetralins and tetrahydroanthracenes. A least-squares regression analysis has been undertaken on the ring …
Number of citations: 34 pubs.acs.org
ZP Xie, HY Zhang, FC Li, B Liu, SX Yang… - Chinese Chemical …, 2012 - Elsevier
… Isobenzofuran core must be presented in 1 containing a 3-hydroxy-3-methyl-1-tetralone moiety by comparison of the NMR data with the literature [2], [3], [17], [18]. The presence of the …
Number of citations: 18 www.sciencedirect.com
K Tsukahara, K Toume, N Ishikawa, MS Abdelfattah… - Tetrahedron letters, 2015 - Elsevier
… The proposed structure of unit A was supported by the close similarity of the chemical shifts with the known related (−)-1,4-dimethoxy-3-(3′-hydroxy-3′-methyl-1′-tetralone)-1(3H)-…
Number of citations: 14 www.sciencedirect.com
SM Zhang, HY Zhang, SX Yang, CL Qu, ZP Xie… - Chirality, 2015 - Wiley Online Library
A new 1,3‐dihydroisobenzofuran derivative (1), together with its epimer (2), was isolated from marine Streptomyces sp. W007. The structure of the two compounds was established by …
Number of citations: 17 onlinelibrary.wiley.com
RM Roberts, KH Bantel, CE Low - The Journal of Organic …, 1973 - ACS Publications
… 3-Methyl- 1-tetralone (16) was synthesized according to a literature procedure.84 The Grignard reaction of this compound with benzylmagnesium chloride85 gave l-benzyl-3-methyl-l…
Number of citations: 22 pubs.acs.org

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